![molecular formula C24H24N4O3S2 B380650 Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 314260-29-2](/img/structure/B380650.png)

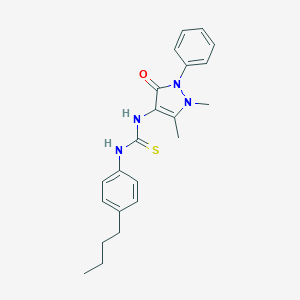

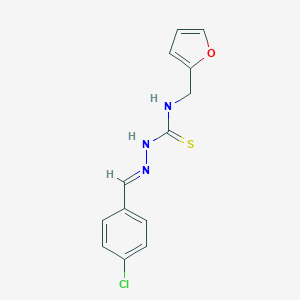

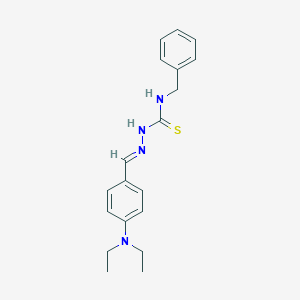

Ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a unique chemical with the linear formula C25H26N4O3S2 . It has a molecular weight of 494.639 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and several functional groups. It includes a [1,2,4]triazolo[4,3-a]quinolin-1-yl group, a sulfanyl group, an acetyl group, an amino group, and a tetrahydro-1-benzothiophene-3-carboxylate group .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antiviral Agents

The 1,2,4-triazole ring is a prominent feature in several antiviral medications, such as ribavirin, which is used to treat respiratory syncytial virus infection, hepatitis C, and other viral diseases . Given the structural similarity, the compound may serve as a precursor or a novel candidate for developing new antiviral drugs.

Medicinal Chemistry: Anticancer Agents

1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The compound could be a valuable addition to the library of molecules being tested for anticancer properties, especially if it demonstrates selectivity towards cancer cells over normal cells.

Coordination Chemistry: Ligands for Metal Complexes

1,2,4-triazoles are promising ligands in coordination chemistry due to their ability to adopt multiple coordination modes . The compound could be used to synthesize coordination polymers, potentially useful in catalysis or material science.

Material Science: Organic Light-Emitting Diodes (OLEDs)

The triazole ring is a component in blue-emitting OLEDs . The compound could contribute to the development of new OLED materials with improved luminosity or stability.

Therapeutic Applications: Chemodynamic Therapy

1,2,4-triazole derivatives have been explored as agents in chemodynamic therapy against cancer cells . The compound could be investigated for its potential to generate reactive oxygen species in the presence of cancer cells, leading to cell death.

Nanotechnology: Spin Crossover Nanoparticles

Triazole-based compounds have been used to obtain spin crossover nanoparticles . These nanoparticles have applications in memory devices, sensors, and displays. The compound could be a candidate for creating new types of spin crossover materials.

Drug Discovery: Lead-Oriented Synthesis

The 1,2,4-triazole scaffold is significant in drug discovery, serving as a building block for lead-oriented synthesis . The compound could be used to generate a variety of derivatives for pharmacological testing.

Pharmacokinetics: Improvement of Drug Properties

Heterocyclic compounds like 1,2,4-triazoles can improve the pharmacokinetics and toxicological properties of pharmaceuticals . The compound could be modified to enhance its drug-like properties, such as solubility, stability, and bioavailability.

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. As a novel chemical entity, it is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety , which has been associated with antiviral and antimicrobial activities in other compounds . The presence of a piperazine or piperidine subunit has also been reported to enhance the antimicrobial activity of fused triazoles ring systems .

Biochemical Pathways

Compounds with similar structures have been found to exhibit antiviral and antimicrobial activities

Result of Action

Compounds with similar structures have shown promising antiviral activity and cytotoxicity at certain concentrations

Propiedades

IUPAC Name |

ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S2/c1-3-31-23(30)21-16-9-5-7-11-18(16)33-22(21)25-20(29)13-32-24-27-26-19-12-14(2)15-8-4-6-10-17(15)28(19)24/h4,6,8,10,12H,3,5,7,9,11,13H2,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZIMMMXMWFQGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380567.png)

![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380574.png)

![N-{4-[(4-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B380590.png)